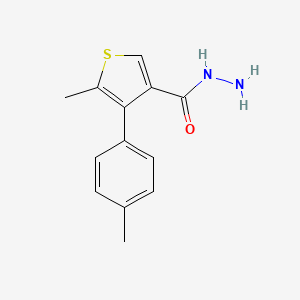

5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide

Description

5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide (C₁₃H₁₄N₂OS, MW: 246.33) is a thiophene-based carbohydrazide derivative characterized by a methyl group at position 5 of the thiophene ring and a 4-methylphenyl substituent at position 4 . This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive thiophene derivatives. Commercial sources indicate discontinuation of its production, limiting current practical applications .

Properties

IUPAC Name |

5-methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-3-5-10(6-4-8)12-9(2)17-7-11(12)13(16)15-14/h3-7H,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAEMWYFMPWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395781 | |

| Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-35-2 | |

| Record name | 5-Methyl-4-(4-methylphenyl)-3-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.

Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the thiophene derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

Biological Studies: It can serve as a probe for studying enzyme interactions and metabolic pathways.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with disease pathways. The carbohydrazide group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carbohydrazides and related heterocyclic derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of key analogs:

Structural and Functional Analogues

Physicochemical and Electronic Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic stability but may reduce solubility compared to the methyl group in the target compound .

- Log P Values : The 4-methylphenyl substituent in the target compound likely contributes to moderate lipophilicity (log P ~3–4), comparable to 2-(4-methylphenyl)indolizine (log P: 3.73) .

Crystallographic and Stability Considerations

- Isomorphism : highlights that weak interactions (C–H⋯X, π–π) govern packing in halogenated imines, suggesting similar stabilization may occur in the target compound .

- SHELX Refinement : Structural studies of analogs rely on tools like SHELXL for crystallographic refinement, ensuring accurate molecular geometry determination .

Biological Activity

5-Methyl-4-(4-methylphenyl)thiophene-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C12H14N4OS

- CAS Number : 884497-35-2

Biological Activities

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard protocols.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 25 | 50 |

| Salmonella enterica | 6.25 | 12.5 |

These results indicate that the compound has significant antibacterial properties, particularly against Salmonella enterica, suggesting its potential use in treating infections caused by this pathogen .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The compound's mechanism appears to involve induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction via caspase activation |

| K562 | 20.0 | Cell cycle arrest at G2/M phase |

Flow cytometry analyses indicated that treatment with the compound resulted in increased levels of pro-apoptotic factors such as cleaved caspase-3 and PARP, confirming its role in promoting apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It has been suggested that the compound can bind to receptors involved in apoptotic pathways, enhancing cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : The compound's structure may facilitate the generation of ROS, leading to oxidative stress in target cells.

Case Studies

Several case studies have investigated the efficacy of this compound in various contexts:

- Study on Bacterial Resistance : A study evaluated the antibacterial effects of this compound against multi-drug resistant strains of E. coli. Results showed a significant reduction in bacterial viability, indicating potential as a therapeutic agent against resistant infections .

- Cancer Treatment Models : In a preclinical model using MCF-7 breast cancer cells, treatment with the compound resulted in a marked reduction in tumor size when administered alongside conventional chemotherapy agents, suggesting a synergistic effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.